
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolin-2-one derivatives, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzyme Inhibition
Research has highlighted the role of chlorophyllin, a related compound, in inhibiting cytochrome P450 activities, which are crucial for the bioactivation of carcinogens. This suggests potential applications in reducing the mutagenicity of certain compounds through enzyme inhibition mechanisms (Yun et al., 1995).
ACE Inhibition and Antihypertensive Activity
Compounds structurally related to 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one have been synthesized and shown to possess potent angiotensin-converting enzyme (ACE) inhibitory and antihypertensive properties, indicating potential applications in cardiovascular disease treatment (Kim et al., 1983).
Synthesis of Spiro Heterocycles
The reactivity of compounds similar to 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one with various chemical entities has been explored for the novel synthesis of spiro heterocyclic systems, highlighting their versatility in organic synthesis (Abdel-ghany et al., 2000).
Neuropeptide Y Y1 Receptor Antagonism
Benzimidazoles derived from related indole structures have been evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming at developing antiobesity drugs. This indicates the potential of such compounds in modulating receptor interactions for therapeutic applications (Zarrinmayeh et al., 1998).
Antimicrobial Activity
Certain derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-6-5-8-15-17(12)21(11-14-7-3-4-9-16(14)20)18(23)19(15,24)10-13(2)22/h3-9,24H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNHCKJZJVAEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)
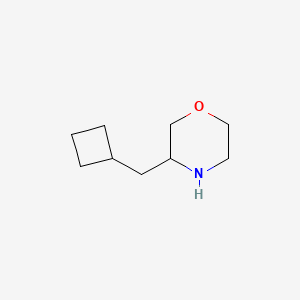
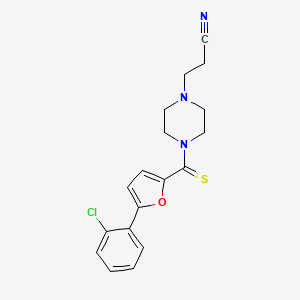
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)
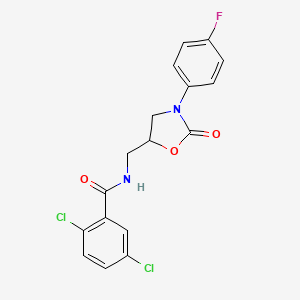
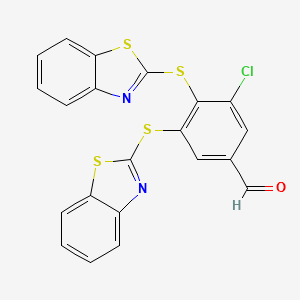


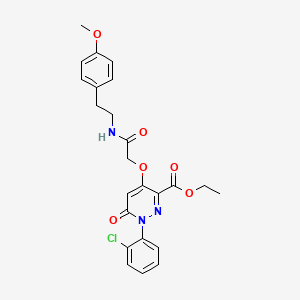
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)